molecular formula C19H40O2 B1604848 3-(Hexadecyloxy)propan-1-ol CAS No. 9035-85-2

3-(Hexadecyloxy)propan-1-ol

Cat. No.: B1604848
CAS No.: 9035-85-2
M. Wt: 300.5 g/mol
InChI Key: YDCSFYSJEYSCBP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hexadecyloxy)propan-1-ol can be synthesized through a multi-step process:

    Preparation of Hexadecyl Bromide: Hexadecanol is reacted with hydrobromic acid to form hexadecyl bromide.

    Formation of this compound: Hexadecyl bromide is then reacted with 1,3-propanediol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecyloxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

3-(Hexadecyloxy)propan-1-ol has the molecular formula C19H40O2C_{19}H_{40}O_2 and is characterized by a hydrophobic hexadecyl chain attached to a propanol backbone. This structure imparts surfactant properties, making it useful in enhancing solubility and reaction rates in chemical processes.

Chemistry

  • Surfactant Role : The compound is used as a surfactant in various chemical reactions. Its ability to reduce surface tension allows for improved mixing of hydrophobic substances in aqueous solutions, facilitating reactions that involve poorly soluble compounds.
  • Building Block : It serves as a building block for synthesizing more complex organic molecules, particularly in the development of lipid-based materials.

Biology

  • Membrane Studies : this compound is employed in studying membrane proteins and lipid interactions due to its amphiphilic nature. It can mimic natural lipids, allowing researchers to investigate the dynamics of cellular membranes.
  • Cell Signaling : The compound activates protein kinase C (PKC), influencing various cellular signaling pathways crucial for growth and differentiation. This property is particularly valuable for understanding metabolic regulation .

Medicine

  • Drug Delivery Systems : Its surfactant properties enhance the bioavailability of hydrophobic drugs, making it a candidate for drug delivery applications. Research indicates that it can improve the efficacy of certain antiviral drugs by facilitating their uptake into cells .
  • Therapeutic Potential : Studies have explored its use in developing prodrugs, such as CMX001, which combines this compound with antiviral agents to enhance their effectiveness against viruses like Ebola and smallpox .

Industry

  • Cosmetics and Detergents : The compound is utilized in formulating cosmetics and detergents due to its emulsifying properties. It helps stabilize mixtures of oil and water, ensuring consistent product performance.
  • Lubricants : Its hydrophobic characteristics make it suitable for use in industrial lubricants, where it can reduce friction and wear between surfaces.

Case Study 1: Antiviral Efficacy

A study on CMX001 demonstrated that conjugating this compound with cidofovir significantly enhanced the drug's antiviral activity against various dsDNA viruses. In vitro tests showed up to a 271-fold increase in efficacy against variola virus compared to cidofovir alone .

Case Study 2: Membrane Interaction Studies

Research utilizing this compound has provided insights into how lipid compositions affect membrane protein functionality. This work has implications for drug design targeting membrane proteins involved in disease processes .

Mechanism of Action

The mechanism of action of 3-(Hexadecyloxy)propan-1-ol is primarily based on its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic substances, thereby increasing their solubility in aqueous environments. This property is particularly useful in drug delivery systems where it helps in the transport of hydrophobic drugs across cell membranes[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dodecyloxy)propan-1-ol
  • 3-(Tetradecyloxy)propan-1-ol
  • 3-(Octadecyloxy)propan-1-ol

Uniqueness

3-(Hexadecyloxy)propan-1-ol is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in forming stable micelles compared to its shorter or longer chain analogs .

Biological Activity

3-(Hexadecyloxy)propan-1-ol, also known as hexadecyloxypropyl alcohol, is a compound of significant interest in the field of medicinal chemistry due to its biological activities, particularly as a lipid conjugate in antiviral therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H40O2
  • Molecular Weight : 296.53 g/mol
  • CAS Number : 23377-40-4

This compound functions primarily as a lipid carrier that enhances the cellular uptake of nucleoside analogs. This compound is often used in the synthesis of prodrugs, which are inactive compounds that become active upon metabolic conversion. The lipid moiety facilitates the delivery of the active drug into cells, improving efficacy against various viral infections.

Antiviral Activity

Research indicates that hexadecyloxypropyl derivatives exhibit potent antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). The hexadecyloxypropyl esters of nucleoside phosphonates have shown promising results in vitro:

CompoundAnti-HSV-1 Activity (EC50, μM)Cytotoxicity (CC50, μM)Selective Index
HDP-PPen-T0.90 ± 0.57.4 ± 2.48.22
HDP-PPen-G5.8 ± 2.212.2 ± 6.22.10
HDP-PPen-C4.7 ± 5.411.2 ± 4.22.38
HDP-PPen-A18 ± 4.517.3 ± 4.20.96

These results demonstrate that the hexadecyloxy group significantly enhances the antiviral activity of nucleoside analogs by improving their ability to penetrate cell membranes and interact with viral polymerases .

Case Studies and Clinical Applications

CMX001 Development : One notable application of hexadecyloxypropanol is in the development of CMX001, a lipid-conjugated form of cidofovir (CDV). CMX001 has shown enhanced efficacy against various double-stranded DNA viruses, including orthopoxviruses responsible for smallpox. In animal models, CMX001 demonstrated a higher potency compared to CDV and was effective even after the onset of disease symptoms .

Clinical Trials : CMX001 is currently undergoing clinical trials for the treatment of human cytomegalovirus (CMV) infections and is being evaluated under the Animal Rule for smallpox prophylaxis . Its advantages include oral bioavailability and reduced nephrotoxicity compared to traditional CDV treatments.

Safety and Toxicology

While hexadecyloxypropanol derivatives show promising biological activities, safety assessments are crucial for their clinical application. Initial studies indicate that these compounds have low cytotoxicity at effective antiviral concentrations, suggesting a favorable safety profile for further development . However, comprehensive toxicological evaluations are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Hexadecyloxy)propan-1-ol in laboratory settings?

  • Methodological Answer : A robust synthesis involves tosylation of the precursor alcohol (e.g., this compound) using p-toluenesulfonyl chloride in dry pyridine at 0°C, followed by overnight stirring and purification via flash chromatography (hexane/EtOAc, 10:1). This yields a white solid with high purity (89% yield) . Key steps include controlling reaction temperature to minimize side products and using inert conditions to prevent hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the 1H^1H NMR spectrum (300 MHz, CDCl3_3) shows distinct signals: δ = 4.02 ppm (t, J = 6.5 Hz, 2H, -OCH2_2), 1.34–1.15 ppm (m, 26H, alkyl chain), and 0.88 ppm (t, J = 6.7 Hz, 3H, terminal CH3_3) . Complementary techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensure purity, with retention times compared to standards .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Avoid skin/eye contact and aerosol formation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Stability studies suggest no decomposition under inert conditions for ≥6 months .

Advanced Research Questions

Q. How does the alkyl chain length impact the compound’s biological activity in antitumor studies?

  • Methodological Answer : The hexadecyl (C16) chain enhances lipophilicity, promoting membrane integration. Comparative studies with shorter chains (e.g., C12 or C18 analogs) reveal optimal antitumor activity for C16 derivatives in glycosylated ether lipids (GAELs). Assess activity via cytotoxicity assays (e.g., IC50_{50} in cancer cell lines) and monitor cellular uptake using fluorescent tagging .

Q. What analytical challenges arise in quantifying this compound in complex biological mixtures?

  • Methodological Answer : Matrix interference from lipids/proteins requires sample pre-treatment. Solid-Phase Extraction (SPE) with C18 columns effectively isolates the compound. Quantify via LC-MS/MS using a reverse-phase column (C18, 2.6 µm) and electrospray ionization in positive mode. Calibrate with deuterated internal standards to correct for ion suppression .

Q. How to design experiments to study the compound’s interaction with lipid bilayers?

  • Methodological Answer : Use Langmuir monolayer techniques to measure surface pressure-area isotherms, incorporating this compound into phospholipid films. For bilayer studies, employ fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) can model alkyl chain penetration into lipid layers .

Q. Are there contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies arise from stereochemical variations. For example, (R)-isomers show higher antitumor activity than (S)-isomers in GAELs, emphasizing the need for enantiomeric resolution (e.g., chiral HPLC with amylose columns). Validate findings across multiple cell lines and animal models to confirm structure-activity relationships .

Properties

IUPAC Name

3-hexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCSFYSJEYSCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864172
Record name 3-(Hexadecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9035-85-2
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hexadecyl-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecan-1-ol, propoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an inert atmosphere, e.g., nitrogen, a reactor was charged with 1,3-propanediol (4.07 kg) and NMP (30 L). The reaction was cooled to −5 to 5° C. and kept under a nitrogen atmosphere. Sodium hydride (1.07 kg, 60% in mineral oil) was cautiously added portion-wise. After the addition was complete, the reaction was stirred at room temperature for an additional 2 hours. A solution of hexadecyl methanesulfonate 4 (4.39 kg) dissolved in NMP (10 L) was added slowly to the reaction mixture at 20 to 55° C. The resulting solution was stirred for 12 to 28 hours at 20 to 35° C. The reaction was monitored by GC-MS and was considered complete when the conversion rate was ≧95%. The reaction mixture was cooled down to −5 to 5° C. and slowly diluted with water (15 L). The reaction was extracted with ethyl acetate (2×25 L). The organic phase was washed with water (20 L), dried over Na2SO4 and concentrated to give a brown oil. The crude product was dissolved in methanol (20 L) and aged at 20 to 30° C. for 12 hours. The resulting solid impurities were filtered and discarded and the filtrate was concentrated. Acetonitrile (40 L) was added to the concentrate and the mixture was aged 5 to 15° C. for 16 hours. The solid was filtered and dried at 25 to 30° C. to afford 5 as a white solid (3.1 kg, 77%). Typical HPLC (AUC) purity was >95%. 1H-NMR was consistent with structure.
Quantity
4.07 kg
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two
Quantity
4.39 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 L
Type
solvent
Reaction Step Four
Name
Quantity
15 L
Type
solvent
Reaction Step Five
Name
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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